3-(4-bromophenyl)-6-ethyl-7-hydroxy-4H-chromen-4-one
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Overview
Description
3-(4-Bromophenyl)-6-ethyl-7-hydroxy-4H-chromen-4-one is a synthetic organic compound belonging to the flavonoid family. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromophenyl)-6-ethyl-7-hydroxy-4H-chromen-4-one typically involves the condensation of 4-bromobenzaldehyde with 6-ethyl-7-hydroxy-4H-chromen-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like ethanol. The mixture is refluxed for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as using environmentally benign solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenyl)-6-ethyl-7-hydroxy-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products
Oxidation: Formation of 3-(4-bromophenyl)-6-ethyl-7-oxo-4H-chromen-4-one.
Reduction: Formation of 3-(4-phenyl)-6-ethyl-7-hydroxy-4H-chromen-4-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Bromophenyl)-6-ethyl-7-hydroxy-4H-chromen-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant and anti-inflammatory properties.
Medicine: Explored for its anticancer activity and potential as a therapeutic agent.
Industry: Utilized in the development of new materials, such as liquid crystals and polymers
Mechanism of Action
The mechanism of action of 3-(4-bromophenyl)-6-ethyl-7-hydroxy-4H-chromen-4-one involves its interaction with various molecular targets. It can inhibit enzymes involved in oxidative stress, such as cyclooxygenase and lipoxygenase, thereby reducing inflammation. Additionally, it can induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function .
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: Another compound with a bromophenyl group, used in liquid crystal research.
4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: A pyrazoline derivative with similar biological activities.
Uniqueness
3-(4-Bromophenyl)-6-ethyl-7-hydroxy-4H-chromen-4-one stands out due to its unique chromenone structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
CAS No. |
129415-02-7 |
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Molecular Formula |
C17H13BrO3 |
Molecular Weight |
345.2 g/mol |
IUPAC Name |
3-(4-bromophenyl)-6-ethyl-7-hydroxychromen-4-one |
InChI |
InChI=1S/C17H13BrO3/c1-2-10-7-13-16(8-15(10)19)21-9-14(17(13)20)11-3-5-12(18)6-4-11/h3-9,19H,2H2,1H3 |
InChI Key |
ZSFFDHXRWQJTLQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1O)OC=C(C2=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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